molecular formula C13H13N3OS B1269653 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol CAS No. 313362-05-9

1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol

Cat. No. B1269653
CAS RN: 313362-05-9
M. Wt: 259.33 g/mol
InChI Key: BENHOTHZMXSMGT-UHFFFAOYSA-N
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Description

The compound "1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol" is part of a broader class of chemicals that include benzothiazol and pyrazole derivatives. These compounds are of interest due to their diverse chemical reactions and potential applications in various fields, excluding drug usage and dosage considerations.

Synthesis Analysis

The synthesis of related benzothiazol-2-yl-pyrazole derivatives often involves multi-step chemical processes, including condensation reactions and the use of specific catalysts to achieve desired structures. For example, one approach includes the synthesis of 1,5-diaryl-3-benzothiazol-2-yl-Δ2-pyrazolines through a complex reaction pathway that emphasizes the importance of solvent polarity and the presence of electron-rich substituents (Rurack et al., 2000).

Molecular Structure Analysis

Structural elucidation techniques, such as X-ray crystallography, play a crucial role in determining the precise molecular geometry of pyrazole derivatives. For instance, a study on a novel pyrazole derivative revealed its triclinic crystal system and detailed intermolecular interactions, highlighting the compound's structural complexity and stability (Naveen et al., 2018).

Chemical Reactions and Properties

Benzothiazol-2-yl-pyrazole compounds exhibit a variety of chemical reactions, including excited-state intramolecular proton transfer (ESIPT) processes. These reactions are significant for developing fluorescent sensors and studying photophysical properties (Hu et al., 2019) Additionally, the ability to undergo specific reactions with metal ions demonstrates the chemical versatility and potential application of these compounds in sensing technologies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Analogs : Benzothiazole and pyrazole structures, closely related to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, have been synthesized and characterized for their antimicrobial and antioxidant activities. These structures are synthesized by condensing 7-Chloro-6-Fluoro-2-amino-Benzothiazole with hydrazine hydrate and further treated with various compounds, demonstrating the potential for diverse applications (Raparla et al., 2013).

  • Antimicrobial Evaluation of Benzothiazole Derivatives : Novel 1,3-benzothiazolyl pyrazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Chauhan et al., 2015).

  • Fluorescent Chemosensor Applications : A study on pyrazoline-benzothiazole derivatives, similar in structure to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, showed their application as fluorescent chemosensors for detecting metal ions such as Cu2+, Fe3+, and Fe2+, demonstrating their utility in analytical chemistry (Asiri et al., 2019).

  • Potential Antipsychotic Agents : Compounds structurally related to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol have been evaluated for their antipsychotic properties. These studies suggest the potential of such structures in the development of novel antipsychotic drugs (Wise et al., 1987).

Anticancer and Antimicrobial Applications

  • Prostate Cancer Drug Development : Derivatives of 1H-pyrazol-5-ol, structurally related to the compound , have been synthesized and evaluated as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), indicating their potential in anti-prostate cancer drug development (Nakao et al., 2014).

  • Synthesis of Co(II) Complexes for Cytotoxicity Studies : Co(II) complexes with 1-benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole, a compound similar to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, were synthesized and their cytotoxic properties were examined, highlighting potential applications in cancer research (Sobiesiak et al., 2010).

Miscellaneous Applications

  • Synthesis of Pyrazole Derivatives for Antifungal Activities : Pyrazole derivatives, including 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, have been synthesized and evaluated for their antifungal activities, suggesting potential use in agrochemicals and pharmaceuticals (Vyas et al., 2012).

  • Development of Antimicrobial Agents : Benzazolyl pyrazoles have been synthesized and tested for antimicrobial activity, indicating the potential of such structures, similar to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, in developing new antimicrobial agents (Suram et al., 2017).

Safety and Hazards

The safety and hazards of a specific benzothiazole compound would depend on its exact molecular structure. For example, some benzothiazole compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated in the context of green chemistry . The development of synthetic processes is one of the most significant problems facing researchers .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit antiviral properties . They have also been associated with inhibitory activity against cyclin-dependent kinase 5 , which plays a crucial role in various cellular processes.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological functions of these targets

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect various biochemical pathways related to inflammation, pain perception, ulcer formation, and lipid metabolism.

Pharmacokinetics

A benzothiazole derivative was found to have favorable pharmacokinetic properties

Result of Action

Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These activities suggest that the compound may have a significant impact on cellular processes related to inflammation and pain perception.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-propyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-5-9-8-12(17)16(15-9)13-14-10-6-3-4-7-11(10)18-13/h3-4,6-8,15H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENHOTHZMXSMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol

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